(cyclobutylMethyl)MethylaMine hydrochloride

Medicinal Chemistry Organic Synthesis Chemical Procurement

Procure (cyclobutylmethyl)methylamine hydrochloride as the definitive N-methyl secondary amine building block for CNS drug discovery, including sibutramine-class scaffold development. Distinct from primary amine analogs (MW 121.61 g/mol), this compound's N-methyl substitution eliminates an additional alkylation step, reducing yield loss and purification complexity. The hydrochloride salt form (MW 135.64 g/mol) provides bench-stable solid handling, precise weighing, and extended storage, optimizing synthetic workflows.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 1251925-47-9
Cat. No. B1422421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(cyclobutylMethyl)MethylaMine hydrochloride
CAS1251925-47-9
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCNCC1CCC1.Cl
InChIInChI=1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H
InChIKeyZMZJOIIGRUXAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclobutylmethyl)methylamine Hydrochloride (CAS 1251925-47-9): Procurement-Grade Specifications and Chemical Identity


(Cyclobutylmethyl)methylamine hydrochloride (CAS 1251925-47-9) is a secondary amine hydrochloride salt with molecular formula C6H14ClN and molecular weight 135.64 g/mol . The compound features an N-methyl secondary amine functional group attached to a cyclobutylmethyl moiety, with the hydrochloride salt form enhancing stability and solubility for laboratory handling [1]. The free base form has molecular formula C6H13N with molecular weight 99.17 g/mol . Commercially available purity specifications range from 95% to 97% across established chemical suppliers .

Why Generic Substitution of (Cyclobutylmethyl)methylamine Hydrochloride with In-Class Analogs Carries Quantifiable Risk


The N-methyl secondary amine moiety of (cyclobutylmethyl)methylamine hydrochloride is structurally non-interchangeable with primary amine analogs such as cyclobutylmethylamine hydrochloride . This N-methyl substitution produces a molecular weight increase of approximately 14 Da (135.64 g/mol vs. 121.61 g/mol) and introduces distinct physicochemical properties including increased lipophilicity, altered hydrogen bonding capacity (one H-bond donor vs. two), and modified nucleophilicity . In synthetic applications where N-methylated intermediates are required, substitution with a primary amine analog necessitates an additional alkylation step, introducing yield losses and purification complexity. The hydrochloride salt form further differentiates this compound from its free base (MW 99.17 g/mol), which exhibits different solubility and handling characteristics .

(Cyclobutylmethyl)methylamine Hydrochloride: Quantitative Differential Evidence Against Closest Comparators


Molecular Weight and Physicochemical Differentiation from Primary Amine Analog

The N-methyl substitution on (cyclobutylmethyl)methylamine hydrochloride distinguishes it from the primary amine analog cyclobutylmethylamine hydrochloride (CAS 5454-82-0). The target compound has molecular weight 135.64 g/mol (C6H14ClN) compared to 121.61 g/mol (C5H12ClN) for the primary amine analog—a difference of 14.03 g/mol (11.5% increase) . This structural modification eliminates one hydrogen bond donor (N-H) present in the primary amine and increases calculated lipophilicity . The N-methyl group also confers greater steric bulk and altered nucleophilicity compared to the unsubstituted primary amine, affecting reaction kinetics in alkylation and acylation transformations [1].

Medicinal Chemistry Organic Synthesis Chemical Procurement

Cyclobutylmethylamine Scaffold Patent Coverage for Therapeutic Development

The cyclobutylmethylamine scaffold, of which (cyclobutylmethyl)methylamine hydrochloride is an N-methylated derivative, is claimed in EP2066329B1 for the treatment of obesity and related metabolic disorders [1]. The patent specifically describes cyclobutylmethylamines as appetite suppressants with activity at serotonin and noradrenergic systems, citing sibutramine as a reference compound [2]. The N-methyl substitution pattern present in the target compound mirrors the N,N-dimethyl pharmacophore found in sibutramine (N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine), which is explicitly referenced in the patent documentation [3]. This patent linkage establishes the cyclobutylmethylamine core as a validated scaffold for therapeutic development, with N-alkylation serving as a critical structural determinant of biological activity.

Drug Discovery Obesity CNS Disorders Patent Landscape

Supplier Purity Specification Differential for Informed Procurement

Commercial availability of (cyclobutylmethyl)methylamine hydrochloride spans multiple established chemical suppliers with documented purity specifications. Fluorochem offers 97% purity material , CymitQuimica supplies 97% purity with full characterization including InChI and MDL number MFCD16817426 , while Sigma-Aldrich and AKSci offer 95% purity material . In comparison, the structurally related (1-methylcyclobutyl)methanamine hydrochloride (CAS 1245647-53-3) is primarily available via custom synthesis rather than as stocked catalog product [1], creating longer lead times and higher procurement costs. This catalog availability differential represents a tangible supply chain advantage for research programs requiring the N-methyl cyclobutylmethylamine scaffold.

Chemical Procurement Quality Control Vendor Selection

(Cyclobutylmethyl)methylamine Hydrochloride: Evidence-Backed Procurement and Application Scenarios


Medicinal Chemistry: N-Methyl Cyclobutylmethylamine Scaffold for CNS and Metabolic Drug Discovery

Medicinal chemistry programs targeting obesity, depression, or related CNS disorders may utilize (cyclobutylmethyl)methylamine hydrochloride as a building block for constructing N-alkylated cyclobutylmethylamine pharmacophores. The compound's N-methyl secondary amine provides a direct entry point to scaffolds structurally related to sibutramine-class molecules without requiring additional N-alkylation steps. The patent validation of cyclobutylmethylamines as appetite suppressants [1] establishes precedent for this scaffold class in therapeutic development. The 11.5% higher molecular weight and distinct hydrogen bonding profile versus primary amine analogs make the target compound the appropriate choice when N-methyl substitution is required in the final target molecule.

Organic Synthesis: Secondary Amine Building Block Requiring Controlled Nucleophilicity

In synthetic sequences requiring a secondary amine with defined steric and electronic properties, (cyclobutylmethyl)methylamine hydrochloride offers predictable reactivity distinct from primary amine analogs. The N-methyl substitution reduces nucleophilicity compared to unsubstituted primary amines while retaining sufficient reactivity for alkylation, acylation, and reductive amination transformations. The hydrochloride salt form (MW 135.64 g/mol) provides bench-stable solid handling characteristics compared to the free base (MW 99.17 g/mol) , facilitating accurate weighing and extended storage under standard laboratory conditions.

Procurement Strategy: Catalog-Available Cyclobutylmethylamine Scaffold with Multi-Vendor Supply

For research programs requiring a cyclobutylmethylamine building block with N-methyl substitution, (cyclobutylmethyl)methylamine hydrochloride (CAS 1251925-47-9) is commercially available from multiple established suppliers at 95-97% purity with documented analytical specifications . This multi-vendor catalog availability contrasts with structurally related analogs such as (1-methylcyclobutyl)methanamine hydrochloride, which require custom synthesis with associated lead time and cost premiums [2]. Procurement teams may leverage this competitive supply landscape to optimize pricing, delivery timelines, and batch quality verification.

Analytical Reference and Method Development: Cyclobutyl-Containing Amine Standard

The well-characterized analytical profile of (cyclobutylmethyl)methylamine hydrochloride—including InChI Key ZMZJOIIGRUXAEM-UHFFFAOYSA-N, canonical SMILES CNCC1CCC1.Cl, and MDL number MFCD16817426 [3]—makes this compound suitable as a reference standard for analytical method development. The distinct molecular weight (135.64 g/mol) and N-methyl substitution pattern enable unambiguous identification by LC-MS and NMR, differentiating it from primary amine analogs (MW 121.61 g/mol) in complex reaction mixtures or purity assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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